molecular formula C8H10Cl2O2 B12620774 (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol CAS No. 920017-98-7

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol

Cat. No.: B12620774
CAS No.: 920017-98-7
M. Wt: 209.07 g/mol
InChI Key: FCPJKKQENRYARV-CNVXYERZSA-N
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Description

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[420]oct-3-ene-2,5-diol is a bicyclic organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol typically involves the chlorination of a suitable bicyclic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the formation of the bicyclic core structure followed by selective chlorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is unique due to its specific arrangement of chlorine and hydroxyl groups on the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

920017-98-7

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

(1R,2R,5S,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol

InChI

InChI=1S/C8H10Cl2O2/c9-7-5-3(11)1-2-4(12)6(5)8(7)10/h1-8,11-12H/t3-,4+,5+,6-,7-,8+

InChI Key

FCPJKKQENRYARV-CNVXYERZSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)[C@H]([C@H]2Cl)Cl)O

Canonical SMILES

C1=CC(C2C(C1O)C(C2Cl)Cl)O

Origin of Product

United States

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